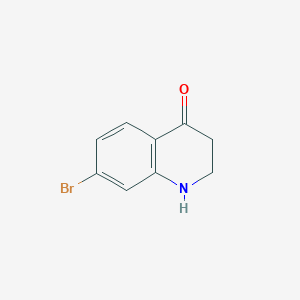

7-bromo-2,3-dihydroquinolin-4(1H)-one

Beschreibung

O núcleo da quinolinona é um motivo estrutural prevalecente encontrado em numerosos produtos naturais e agentes farmacêuticos. A sua forma reduzida, o esqueleto da dihidroquinolin-4(1H)-ona, atraiu uma atenção significativa devido à sua versatilidade sintética e ao seu potencial para gerar compostos com uma vasta gama de propriedades farmacológicas.

O núcleo da dihidroquinolin-4(1H)-ona é considerado um "esqueleto privilegiado" na descoberta de fármacos. nih.gov Esta designação decorre da sua capacidade de servir como uma estrutura central para a criação de bibliotecas de compostos que podem interagir com vários recetores biológicos. nih.gov A versatilidade do esqueleto permite a sua funcionalização em diferentes posições, conduzindo a derivados com diversas atividades farmacológicas. nih.govrsc.org

A investigação demonstrou que os derivados da dihidroquinolin-4(1H)-ona exibem um largo espetro de atividades biológicas, incluindo propriedades anticancerígenas, antivirais e anti-hipertensivas. researchgate.netnih.govmdpi.com Por exemplo, certos derivados mostraram ser potentes inibidores da polimerização da tubulina, um alvo chave na terapia do cancro. nih.govresearchgate.net Outros foram investigados pelo seu potencial no tratamento da doença de Alzheimer e da malária. nih.gov A capacidade de modificar a estrutura central permite aos químicos medicinais otimizar a potência, a seletividade e as propriedades farmacocinéticas, tornando-o um ponto de partida atrativo para o desenvolvimento de fármacos. researchgate.net

A síntese de quinolinonas e dos seus análogos hidrogenados tem uma longa história na química orgânica. As primeiras investigações remontam a meados do século XX, com métodos como a síntese de Conrad-Limpach a serem utilizados para construir o sistema de anéis da quinolinona. acs.orgresearchgate.net As primeiras estratégias sintéticas envolviam frequentemente reações de ciclização e condensação para formar o núcleo heterocíclico. acs.org

Ao longo do tempo, foram desenvolvidos métodos mais eficientes e versáteis, incluindo reações em cascata ou dominó, que permitem a construção de dihidroquinolin-4(1H)-onas altamente substituídas numa única operação de laboratório. nih.govresearchgate.net Estas abordagens modernas, que podem envolver sequências terminadas em SNAr (substituição nucleofílica aromática) ou fechos de anel catalisados por ácido, melhoraram significativamente a acessibilidade a uma gama diversificada de derivados. nih.govresearchgate.net As primeiras investigações focaram-se principalmente na exploração de novas metodologias sintéticas, com estudos posteriores a aprofundarem as potenciais aplicações medicinais destes compostos. nih.gov

A 7-bromo-2,3-dihidroquinolin-4(1H)-ona serve principalmente como um intermediário versátil na síntese de moléculas mais complexas. O átomo de bromo na posição 7 oferece um ponto de ancoragem reativo para uma variedade de reações de acoplamento cruzado catalisadas por metais de transição, permitindo a introdução de diversos grupos funcionais. Esta capacidade torna-o um bloco de construção valioso no desenvolvimento de novas sondas químicas e candidatos a fármacos.

A investigação académica recente destaca a sua utilização na criação de derivados para diversas aplicações. Por exemplo, é utilizada como um precursor para a síntese de compostos que são investigados pelas suas potenciais atividades biológicas. A síntese de derivados de quinolina-triazol, conhecidos por possuírem atividades antimaláricas, antibacterianas e antivirais, pode utilizar intermediários bromados semelhantes na sua construção. mdpi.com Além disso, a estrutura da 7-bromo-2,3-dihidroquinolin-4(1H)-ona é fundamental para a síntese de compostos como a 7-bromo-1,3-dihidro-3-hidroxi-5-(2'-piridil)-2H-1,4-benzodiazepin-2-ona, um derivado da benzodiazepina. researchgate.net

Tabela 1: Propriedades Químicas da 7-Bromo-2,3-dihidroquinolin-4(1H)-ona

| Propriedade | Valor | Fonte |

| Número CAS | 114417-34-4 | calpaclab.comchemscene.comchemicalbook.com |

| Fórmula Molecular | C₉H₈BrNO | calpaclab.comchemscene.com |

| Peso Molecular | 226.07 g/mol | chemscene.com |

| Pureza | ≥95-98% | calpaclab.comchemscene.com |

A investigação que envolve este composto específico está frequentemente focada na sua incorporação em estruturas maiores para avaliar como a subestrutura da dihidroquinolinona bromada influencia a atividade biológica global da molécula final. A sua disponibilidade comercial facilita o seu uso em laboratórios de investigação que exploram novas metodologias sintéticas e programas de descoberta de fármacos.

Tabela 2: Nomes dos Compostos Mencionados

| Nome do Composto |

| 7-bromo-2,3-dihidroquinolin-4(1H)-ona |

| 7-bromo-1,3-dihidro-3-hidroxi-5-(2'-piridil)-2H-1,4-benzodiazepin-2-ona |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-bromo-2,3-dihydro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRDGUADMZHLRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C1=O)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70561052 | |

| Record name | 7-Bromo-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114417-34-4 | |

| Record name | 7-Bromo-2,3-dihydroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70561052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-BROMO-2,3-DIHYDROQUINOLIN-4(1H)-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Studies of 7 Bromo 2,3 Dihydroquinolin 4 1h One

Halogen-Based Functionalization: Cross-Coupling Reactions

The carbon-bromine bond at the 7-position of the dihydroquinolinone ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, significantly increasing molecular complexity.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming C(sp²)–C(sp²) bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.orgnih.gov This reaction is instrumental in the synthesis of biaryl compounds. libretexts.org The general mechanism involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

While the Suzuki-Miyaura reaction has been successfully applied to a wide range of nitrogen-containing heterocycles, nih.govrsc.orgresearchgate.net specific studies detailing the arylation of 7-bromo-2,3-dihydroquinolin-4(1H)-one are not extensively documented in the literature. However, the general principles suggest its viability as a substrate. The reaction would involve coupling the 7-bromo position with various aryl or heteroaryl boronic acids or esters. Key to the success of such a transformation would be the careful selection of the catalyst system (palladium precursor and ligand) and reaction conditions (base, solvent, temperature) to ensure compatibility with the free N-H group and the carbonyl functionality of the quinolinone core.

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This transformation is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. organic-chemistry.orgnih.gov The reaction is highly valued for its ability to introduce alkyne moieties into complex molecules under relatively mild conditions. wikipedia.org

While direct examples for the 7-bromo isomer are scarce, the reactivity of the closely related 8-iodo-2,3-dihydroquinolin-4(1H)-one scaffold has been demonstrated. In these studies, the 8-iodo derivative was successfully coupled with various terminal alkynes using a palladium-on-carbon (Pd/C) catalyst, copper(I) iodide (CuI), and triphenylphosphine (B44618) (PPh₃) in ethanol (B145695) with triethylamine (B128534) (Et₃N) as the base. This method yielded a range of 8-alkynyl-2,3-dihydroquinolin-4(1H)-ones in good yields, demonstrating the utility of the Sonogashira reaction for functionalizing the halo-dihydroquinolinone core. aurigeneservices.com

| Entry | Alkyne Partner | Product | Yield (%) |

| 1 | Phenylacetylene | 8-(Phenylethynyl)-2,3-dihydroquinolin-4(1H)-one | 82 |

| 2 | 4-Chlorophenylacetylene | 8-((4-Chlorophenyl)ethynyl)-2,3-dihydroquinolin-4(1H)-one | 78 |

| 3 | 1-Hexyne | 8-(Hex-1-yn-1-yl)-2,3-dihydroquinolin-4(1H)-one | 75 |

| 4 | 3,3-Dimethyl-1-butyne | 8-(3,3-Dimethylbut-1-yn-1-yl)-2,3-dihydroquinolin-4(1H)-one | 72 |

Table 1: Representative Sonogashira coupling reactions on 6-substituted 8-iodo-2,3-dihydroquinolin-4(1H)-one. Data adapted from Kumar et al. aurigeneservices.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgbeilstein-journals.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the coupling of a wide variety of amines, including primary and secondary amines, with aryl halides. wikipedia.orgnih.gov The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org

The application of the Buchwald-Hartwig amination to this compound would provide a direct route to 7-amino-substituted quinolinone derivatives. This would involve reacting the parent compound with a diverse range of primary or secondary amines in the presence of a suitable palladium catalyst, a phosphine (B1218219) ligand (such as XPhos or BINAP), and a base. beilstein-journals.org Although specific examples involving this exact substrate are not prevalent in the literature, the reaction is widely used for structurally similar bromo-substituted N-heterocycles, suggesting its potential applicability. researchgate.net

Nucleophilic Substitution Reactions on the Quinolinone Core

Direct nucleophilic aromatic substitution (SₙAr) on the 7-bromo position of the dihydroquinolinone ring is generally challenging. SₙAr reactions typically require the aromatic ring to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. The dihydroquinolinone core itself does not provide sufficient activation for the bromine at the 7-position to be readily displaced by common nucleophiles under standard conditions. While some nucleophilic substitutions have been reported on chloro-substituted quinolinone systems, these often involve halogens at more activated positions, such as C4. mdpi.com Therefore, direct substitution of the 7-bromo group via an SₙAr mechanism is not a commonly employed synthetic strategy for this particular scaffold.

Modifications of the Carbonyl Group

The ketone functionality at the C4 position is a versatile handle for further synthetic modifications. One common transformation is thionation, the conversion of the carbonyl group to a thiocarbonyl. This can be achieved using reagents like Lawesson's reagent. For example, treatment of a polycyclic quinolinone derivative with Lawesson's reagent has been shown to furnish the corresponding thioamide product in good yield (70%). beilstein-journals.org This transformation alters the electronic properties and potential biological activity of the molecule. Other potential modifications include reduction to a secondary alcohol or conversion to an oxime, although specific examples on the 7-bromo substituted core are not widely reported.

Reductive Transformations of the Dihydroquinolinone Ring

The carbonyl group of the dihydroquinolinone ring can undergo reductive transformations. A notable example is the asymmetric transfer hydrogenation of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. Using a rhodium catalyst with a chiral ligand and a hydrogen source such as a formic acid/triethylamine mixture, the ketone can be selectively reduced to a secondary alcohol. This reaction can proceed with high levels of enantioselectivity, providing access to chiral tetrahydro-4-quinolol derivatives, which are valuable synthetic intermediates. rsc.org This type of reduction not only modifies the carbonyl but also introduces a new stereocenter, enhancing the structural complexity of the molecule.

Oxidative Reactions of this compound

The dihydroaromatic nature of the this compound ring system makes it susceptible to oxidation, leading to the corresponding aromatic quinolone. This transformation, known as oxidative aromatization or dehydrogenation, is a common strategy to synthesize fully aromatic heterocyclic systems from their partially saturated precursors.

While specific literature detailing the oxidation of this compound is not extensively documented, the reaction is a plausible and expected transformation. The product of this reaction is the stable aromatic compound 7-bromoquinolin-4(1H)-one, which exists in tautomeric equilibrium with 7-bromoquinolin-4-ol. nih.gov This compound is a known and characterized substance, often used as an intermediate in the synthesis of more complex molecules. researchgate.net

The aromatization can typically be achieved using a variety of oxidizing agents. Common reagents for such dehydrogenations include manganese dioxide (MnO₂), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), sulfur, selenium dioxide (SeO₂), or palladium on carbon (Pd/C) at elevated temperatures. For instance, analogous aromatizations of octahydroquinoline derivatives have been reported using reagents like N-bromosuccinimide. nih.gov The reaction involves the removal of two hydrogen atoms from the heterocyclic ring (at positions 2 and 3), resulting in the formation of a new double bond and the creation of a fully aromatic quinolone ring system.

Table 1: Plausible Oxidative Aromatization of this compound

| Reactant | Product | Potential Reagents | Reaction Type |

|---|

Ring Expansion and Contraction Reactions of Dihydroquinolin-4(1H)-one Derivatives

The carbonyl group in the dihydroquinolin-4(1H)-one scaffold provides a reactive handle for skeletal rearrangements, most notably ring expansion reactions that incorporate an additional atom into the heterocyclic ring. The Schmidt and Beckmann rearrangements are classic and powerful methods for achieving such transformations in cyclic ketones. wikipedia.orgorganic-chemistry.org While ring contraction reactions are less common for this specific scaffold, ring expansion is a well-established pathway to generate larger heterocyclic systems like benzodiazepinediones.

Schmidt Reaction

The Schmidt reaction involves treating a ketone with hydrazoic acid (HN₃) or an alkyl azide (B81097) in the presence of a strong acid, such as sulfuric acid or a Lewis acid. wikipedia.orgresearchgate.net This reaction converts a cyclic ketone into a larger ring-expanded lactam by inserting a nitrogen atom adjacent to the carbonyl group. masterorganicchemistry.com

When applied to a dihydroquinolin-4(1H)-one derivative, the Schmidt reaction is expected to yield one of two possible regioisomeric seven-membered lactams (benzodiazepinones). The reaction proceeds via the addition of hydrazoic acid to the protonated carbonyl group, followed by a rearrangement with the expulsion of dinitrogen gas. The migratory aptitude of the groups attached to the carbonyl carbon determines the regiochemical outcome. In the case of dihydroquinolin-4(1H)-ones, migration of the aryl group (C4a-C4 bond) would lead to an 8-bromo-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one, while migration of the methylene (B1212753) group (C3-C4 bond) would result in the formation of an 8-bromo-1,2,3,5-tetrahydro-4H-1,4-benzodiazepin-4-one.

Beckmann Rearrangement

The Beckmann rearrangement is another robust method for ring expansion, converting a cyclic oxime into a lactam. wikipedia.orgillinois.edu The process is typically catalyzed by acid. wikipedia.org The reaction is initiated by converting the ketone of the dihydroquinolin-4(1H)-one derivative into its corresponding oxime using hydroxylamine (B1172632) (NH₂OH). This oxime is then treated with an acid catalyst (e.g., polyphosphoric acid, sulfuric acid, or a Lewis acid) to promote the rearrangement. masterorganicchemistry.comwikipedia.org

The key step involves the migration of the group anti-periplanar to the oxime's hydroxyl group. organic-chemistry.org Similar to the Schmidt reaction, this rearrangement inserts a nitrogen atom into the ring, expanding the six-membered heterocyclic ring into a seven-membered lactam (a benzodiazepinone). The stereochemistry of the oxime intermediate is crucial in determining which of the two possible regioisomeric lactams is formed.

Table 2: Ring Expansion Reactions of the Dihydroquinolin-4(1H)-one Scaffold

| Reaction Name | Starting Material | Key Reagents | Product Type |

|---|---|---|---|

| Schmidt Reaction | Dihydroquinolin-4(1H)-one derivative | NaN₃, H₂SO₄ (or other strong acid) | Benzodiazepinone (Lactam) |

Advanced Spectroscopic and Structural Characterization of 7 Bromo 2,3 Dihydroquinolin 4 1h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of 7-bromo-2,3-dihydroquinolin-4(1H)-one. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity of atoms can be unambiguously established.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For this compound, distinct signals are expected for the aromatic protons, the two methylene (B1212753) (CH₂) groups, and the amine (NH) proton.

Aromatic Region: The aromatic portion of the molecule is predicted to show three signals corresponding to H-5, H-6, and H-8. The bromine atom at position 7 influences the electronic environment and splitting patterns of these protons. H-8 would likely appear as a doublet, coupled to H-6 (meta-coupling), while H-6 would be a doublet of doublets, and H-5 a doublet.

Aliphatic Region: The two methylene groups at positions 2 and 3 are diastereotopic and are expected to appear as two distinct triplets, assuming coupling to each other. The CH₂ group at position 3, being adjacent to the electron-withdrawing carbonyl group, would resonate at a higher chemical shift (further downfield) compared to the CH₂ group at position 2, which is adjacent to the nitrogen atom.

Amine Proton: A broad singlet corresponding to the N-H proton is also anticipated, the chemical shift of which can be concentration and solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms and their respective chemical environments. For this compound, nine distinct signals are expected.

Carbonyl Carbon: A signal at a high chemical shift (typically 190-200 ppm) is characteristic of the ketone carbonyl carbon (C-4).

Aromatic Carbons: Six signals are expected in the aromatic region (approx. 110-150 ppm). The carbon atom bonded to the bromine (C-7) would have its chemical shift influenced by the heavy atom effect.

Aliphatic Carbons: Two signals in the aliphatic region (approx. 25-50 ppm) would correspond to the methylene carbons at positions 2 and 3.

| Technique | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H NMR | N-H | ~8.0 - 9.0 | Broad Singlet |

| H-5 | ~7.8 | Doublet | |

| H-6 | ~7.3 | Doublet of Doublets | |

| H-8 | ~7.6 | Doublet | |

| H-2 (CH₂) | ~3.5 | Triplet | |

| H-3 (CH₂) | ~2.8 | Triplet | |

| ¹³C NMR | C-2 | ~42 | - |

| C-3 | ~38 | - | |

| C-4 | ~195 | - | |

| C-4a | ~128 | - | |

| C-5 | ~130 | - | |

| C-6 | ~125 | - | |

| C-7 | ~120 | - | |

| C-8 | ~135 | - | |

| C-8a | ~150 | - |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, MS and HRMS provide crucial confirmatory data.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecule is expected to show a prominent molecular ion peak (M⁺). A key feature would be the isotopic pattern characteristic of bromine. Since bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the spectrum will display two peaks of nearly equal intensity for the molecular ion: [M]⁺ and [M+2]⁺. Common fragmentation pathways may include the loss of a carbonyl group (CO) and subsequent cleavage of the heterocyclic ring.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the molecular ion. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the formula C₉H₈BrNO.

| Ion | Formula | Calculated m/z (Monoisotopic) | Description |

|---|---|---|---|

| [M]⁺ | C₉H₈⁷⁹BrNO | 224.9840 | Molecular ion with ⁷⁹Br isotope |

| [M+2]⁺ | C₉H₈⁸¹BrNO | 226.9820 | Molecular ion with ⁸¹Br isotope |

| [M-CO]⁺ | C₈H₈⁷⁹BrN | 196.9891 | Fragment from loss of carbonyl group |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its key structural features.

The most prominent peaks would include:

N-H Stretch: A moderate to sharp absorption band in the region of 3300-3400 cm⁻¹ due to the stretching vibration of the secondary amine.

C=O Stretch: A strong, sharp absorption band around 1680 cm⁻¹ is indicative of the conjugated ketone carbonyl group.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene groups would be observed as stronger bands just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring carbon-carbon stretching vibrations usually result in one or more bands in the 1500-1600 cm⁻¹ region.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3300 - 3400 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic (CH₂) |

| ~1680 | C=O Stretch | Conjugated Ketone |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

| ~1200 | C-N Stretch | Aryl Amine |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not widely reported in publicly accessible databases, a crystallographic analysis would be expected to reveal several key features. The dihydroquinolinone core would likely be nearly planar. In the crystal lattice, molecules would be expected to form hydrogen-bonded dimers or chains via the N-H group of one molecule and the carbonyl oxygen of an adjacent molecule. These interactions significantly influence the physical properties of the compound, such as its melting point and solubility. Analysis of related structures, such as 7-bromo-1-cyclopropyl-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, confirms the planarity of the quinolone ring system and the potential for various intermolecular packing forces.

Chiroptical Spectroscopy (e.g., ECD, ORD) for Stereochemical Assignment (if applicable to derivatives)

The parent compound, this compound, is achiral and therefore does not exhibit optical activity. Consequently, it is inactive in chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD).

However, these techniques are indispensable for the stereochemical assignment of chiral derivatives of this scaffold. If a substituent were introduced at the C-2 or C-3 position, a chiral center would be created, leading to a pair of enantiomers. ECD and ORD spectroscopy could then be used to determine the absolute configuration of these enantiomers. This is typically achieved by comparing the experimentally measured spectra with spectra predicted from quantum chemical calculations for a known configuration. While no specific studies on chiral derivatives of this compound are documented, this approach is a standard and powerful method for stereochemical elucidation in related chiral heterocyclic compounds.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of quinolinone systems. These calculations focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical stability and reactivity. nih.gov

A smaller energy gap suggests higher polarizability, lower kinetic stability, and greater chemical reactivity. nih.govscielo.br From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. researchgate.net These include:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Chemical Hardness (η): Calculated as (I - A) / 2, it measures resistance to change in electron distribution.

Chemical Softness (S): Calculated as 1 / (2η), it is the reciprocal of hardness.

Electronegativity (χ): Calculated as (I + A) / 2, it describes the power to attract electrons.

Electrophilicity Index (ω): Calculated as χ² / (2η), it quantifies the energy lowering of a molecule when it accepts electrons.

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. nih.gov |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to deformation of electron cloud. nih.govresearchgate.net |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates polarizability. nih.govresearchgate.net |

| Electronegativity (χ) | (I + A) / 2 | Measures electron-attracting capability. nih.govresearchgate.net |

| Electrophilicity Index (ω) | χ² / (2η) | Index of stabilization when accepting electrons. researchgate.net |

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a molecule like 7-bromo-2,3-dihydroquinolin-4(1H)-one, which contains a non-aromatic, flexible ring, this analysis is key to understanding its three-dimensional shape and how it might fit into a biological receptor. Theoretical calculations are often employed to determine the most stable conformers. scielo.br

Molecular dynamics (MD) simulations extend this by modeling the physical movements of atoms and molecules over time. nih.gov These simulations provide a dynamic picture of the molecule's behavior, capturing its flexibility, conformational changes, and interactions with its environment (e.g., solvent molecules). nih.gov MD is particularly valuable for:

Exploring the conformational landscape and identifying preferred shapes.

Understanding how the molecule interacts with biological macromolecules like proteins. nih.gov

Simulating the binding process of a ligand to its receptor, providing insights into the stability of the resulting complex.

While specific MD studies on this compound are not detailed in the provided search results, the methodology is widely applied to heterocyclic compounds to understand their dynamic behavior and interaction mechanisms. nih.govnih.gov

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are frequently used to predict spectroscopic data, which can aid in the structural confirmation of synthesized compounds.

Infrared (IR) Frequencies: DFT calculations can predict the vibrational spectra of molecules. scielo.br For related quinolinone derivatives, calculated IR spectra have shown good agreement with experimental values, helping to assign specific vibrational modes, such as the characteristic stretching of the C=O group in the quinolinone core. scielo.brscielo.br

NMR Chemical Shifts: Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. Quantum mechanical methods like DFT can provide reasonably accurate predictions, with typical errors for ¹H shifts in the range of 0.2–0.4 ppm (root mean square error). researchgate.net More recently, machine learning (ML) and graph neural networks (GNNs) have emerged as faster and often more accurate methods. nih.govnih.govchemrxiv.org These models are trained on large databases of experimental NMR data and can predict ¹H chemical shifts with a mean absolute error of less than 0.10 ppm for various solvents. researchgate.netnih.gov Such tools could be applied to this compound to predict its ¹H and ¹³C NMR spectra, aiding in spectral assignment and verification of its chemical structure.

| Spectroscopic Parameter | Computational Method | Application |

|---|---|---|

| IR Frequencies | DFT | Assignment of vibrational modes and functional groups. scielo.br |

| NMR Chemical Shifts | DFT, Machine Learning (GNNs) | Prediction of ¹H and ¹³C spectra for structure verification. researchgate.netnih.gov |

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is fundamental in drug discovery for identifying potential biological targets and understanding binding mechanisms. The quinolone and quinolinone scaffolds are present in many compounds with a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. nih.govmdpi.com

Docking studies on structurally similar compounds have explored their potential to inhibit various enzymes. For example, bromo-quinazoline derivatives have been docked into the active site of the Epidermal Growth Factor Receptor (EGFR), a target in cancer therapy. nih.gov Other studies have docked quinazoline-based compounds against the main protease (Mpro) of SARS-CoV-2, a key enzyme in the viral life cycle. ekb.eg These studies calculate a binding energy or docking score, which estimates the binding affinity between the ligand and the protein. nih.govnih.gov The analysis also reveals key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. d-nb.info

For this compound, docking studies could be performed against a panel of known biological targets associated with the quinolinone core to generate hypotheses about its potential therapeutic applications.

| Compound Class | Biological Target Example | Potential Therapeutic Area |

|---|---|---|

| Bromo-quinazoline derivatives | EGFR Kinase | Anticancer nih.gov |

| Quinazolin-2,4-diones | SARS-CoV-2 Main Protease (Mpro) | Antiviral ekb.eg |

| Bromoindole derivatives | VEGFR-2 Tyrosine Kinase | Anticancer d-nb.info |

| Steroidal pyrazolines | SARS-CoV-2 Omicron Protease | Antiviral researchgate.net |

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to correlate the structural or physicochemical properties of a set of compounds with a particular property of interest. This can include physical properties (like boiling point or solubility), chemical reactivity, or biological activity (in which case it is often called QSAR, for Quantitative Structure-Activity Relationship).

A QSPR model is a mathematical equation that relates one or more calculated molecular descriptors to the property being studied. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, electronic properties, or lipophilicity.

The general workflow for developing a QSPR model involves:

Data Set Collection: Assembling a group of molecules with known experimental values for the property of interest.

Descriptor Calculation: Computing a large number of molecular descriptors for each molecule in the set.

Model Building: Using statistical methods or machine learning to select the most relevant descriptors and build a predictive model.

Validation: Testing the model's predictive power on an independent set of molecules not used in its creation.

For this compound, QSPR models could potentially be used to predict various properties without the need for experimental measurement, provided that a suitable model exists for its chemical class. For instance, a QSPR model developed for heterocyclic compounds could predict its solubility, toxicity, or affinity for a particular receptor. No specific QSPR studies for this compound were identified in the search results.

Biological Activities and Mechanistic Investigations of 7 Bromo 2,3 Dihydroquinolin 4 1h One Derivatives

Antimicrobial Activity Studies

The antimicrobial properties of compounds related to the 7-bromo-2,3-dihydroquinolin-4(1H)-one structure have been evaluated against various pathogens, revealing potential for development as antibacterial, antifungal, and antiviral agents.

The antibacterial efficacy of this class of compounds is often linked to the inhibition of essential bacterial enzymes. A key target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication. nih.govnih.gov Derivatives featuring a p-bromo phenyl group have shown potent inhibitory activity against DNA gyrase from both Staphylococcus aureus and Escherichia coli. nih.gov The potency of these inhibitors appears to increase with the size of the halogen substituent at the para position (F << Cl < Br ~ I), suggesting that halogen bonds play a critical role in the interaction with the enzyme's active site. nih.gov Specifically, these compounds are thought to form a symmetrical bifurcated halogen bond with the backbone carbonyls of two Ala68 residues in the enzyme, stabilizing single-strand DNA cleavage breaks and halting replication. nih.gov

Another mechanism of antibacterial action observed in related bromo-substituted heterocyclic compounds is the interference with protein function, specifically targeting the filamentous temperature-sensitive protein Z (FtsZ). FtsZ is a crucial protein in bacterial cell division, and its inhibition disrupts the process, leading to bactericidal effects. nih.gov

| Compound Type | Target Organism | Mechanism of Action | Observed Potency |

|---|---|---|---|

| p-Bromo Phenyl Dihydroquinolinone Derivative | S. aureus | DNA Gyrase Inhibition | IC₅₀: 0.007 µM nih.gov |

| p-Bromo Phenyl Dihydroquinolinone Derivative | E. coli | DNA Gyrase Inhibition | Potent Activity Reported nih.gov |

| 4-Bromo-1H-indazole Derivative | S. aureus (penicillin-resistant) | FtsZ Inhibition | 256-fold more potent than 3-methoxybenzamide (B147233) nih.gov |

| 4-Bromo-1H-indazole Derivative | S. pyogenes PS | FtsZ Inhibition | MIC: 4 µg/mL nih.gov |

The therapeutic potential of these derivatives extends to antifungal and antiviral applications. Studies on pyrrolo[1,2-a]quinoline (B3350903) derivatives containing a bromo substituent have demonstrated significant antifungal activity against the opportunistic pathogen Candida albicans. Several of these analogues exhibited high minimum inhibitory concentrations (MICs), with some showing efficacy at concentrations as low as 0.4 µg/mL, which compares favorably to the standard antifungal drug fluconazole. mdpi.com

In the realm of antiviral research, related heterocyclic structures, such as 4-amino-5-bromo-pyrrolo[2,3-d]pyrimidine derivatives, have shown activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). These compounds were capable of producing more than a five-log reduction in virus titer at concentrations ranging from 10 to 100 µM. nih.gov The 1,2,3-triazole ring system, when hybridized with a quinoline (B57606) moiety, has also been noted for its potential antiviral activities. mdpi.com

Anticancer Research and Cytotoxic Effects

Derivatives of this compound and structurally similar compounds have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. These investigations have uncovered multiple mechanisms through which these compounds exert their anti-neoplastic effects.

A primary indicator of anticancer potential is the ability to inhibit the growth and proliferation of cancer cells. Numerous studies have confirmed the cytotoxic properties of bromo-substituted quinolinone and quinazolinone derivatives against a panel of human cancer cell lines. For instance, novel 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones exhibited potent growth inhibitory activity against the MCF-7 breast cancer cell line. researchgate.net Similarly, other brominated quinazoline (B50416) derivatives have demonstrated significant anti-proliferative effects against MCF-7 (breast), A549 (lung), and SKOV3 (ovarian) cancer cells. researchgate.net The cytotoxic potency is often influenced by the nature and position of substitutions on the aromatic rings of the core structure.

| Compound Class | Cell Line | Cancer Type | Reported Activity |

|---|---|---|---|

| 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones | MCF-7 | Breast | Potent GI₅₀ and TGI values researchgate.net |

| Dibromo-2-arylquinazolinones | MCF-7, A549, SKOV3 | Breast, Lung, Ovarian | Significant anti-proliferative activity researchgate.net |

| 1-benzyl-5-bromoindolin-2-one derivative (7d) | MCF-7 | Breast | IC₅₀: 2.93 µM mdpi.com |

| 4-amino-5-bromo-pyrrolo[2,3-d]pyrimidine derivative (19) | L1210 | Leukemia | IC₅₀: 0.7 µM nih.gov |

The anticancer activity of these compounds can be attributed to their interaction with key enzymes involved in cancer cell survival and proliferation. As with their antibacterial action, DNA gyrase and the related human topoisomerase enzymes are significant targets. nih.gov Certain bromo-substituted quinolines have been identified as novel topoisomerase I inhibitors, suppressing the relaxation of supercoiled plasmid DNA, which is a critical step in DNA replication and transcription. researchgate.net

Other enzymatic targets have also been identified. Molecular docking studies suggest that 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones can bind within the active site of the aromatase enzyme, which is involved in estrogen synthesis and is a target in hormone-dependent breast cancer. researchgate.net Furthermore, derivatives of the related 1-benzyl-5-bromoindolin-2-one scaffold have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key enzyme in tumor angiogenesis. mdpi.com

A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis, in tumor cells. Research has shown that bromo-substituted heterocyclic compounds can trigger both extrinsic and intrinsic apoptotic pathways. This is often evidenced by the upregulation of pro-apoptotic markers like caspase-3, caspase-9, and Bax, and the downregulation of anti-apoptotic proteins such as Bcl-2, Survivin, and XIAP. mdpi.combue.edu.eg

In addition to inducing apoptosis, these derivatives can modulate the cell cycle, leading to arrest at specific phases and preventing cancer cells from completing division. Treatment of MCF-7 breast cancer cells with a 1-benzyl-5-bromoindolin-2-one derivative led to a significant increase in the number of cells in the sub-G1 phase (indicative of apoptosis) and caused cell cycle arrest at the G2/M phase. mdpi.com Other related dihydroquinazolinone compounds have also been shown to impair cell proliferation by arresting the cell cycle at the G2/M phase. bue.edu.egnih.gov This disruption of the normal cell cycle progression is a key component of their cytotoxic effect. researchgate.net

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Direct studies detailing the anti-inflammatory properties of derivatives of this compound are not extensively available. However, research on related quinoline structures suggests potential for this class of compounds. For instance, a series of aryl 7-chloroquinolinyl hydrazone derivatives were synthesized and evaluated for their ability to inhibit the secretion of pro-inflammatory cytokines from macrophages stimulated with lipopolysaccharide (LPS). One of the most promising compounds from this series demonstrated an IC₅₀ value of 12.39 ± 0.97 µM. nih.gov Other research has focused on different heterocyclic compounds, such as pyridazinone derivatives, which have shown significant anti-inflammatory activity by inhibiting edema. semanticscholar.org These findings on related chloro- and other heterocyclic analogs indicate that the quinoline scaffold is a viable starting point for developing anti-inflammatory agents, though specific data on 7-bromo derivatives remains to be established.

Antimalarial Activity

The 4(1H)-quinolone scaffold is a well-known pharmacophore in antimalarial drug discovery. Research has explored various substitutions on this core structure to enhance activity against multi-drug resistant strains of Plasmodium falciparum. For example, a class of compounds known as 7-(2-phenoxyethoxy)-4(1H)-quinolones has been developed, with some analogs showing potent activity, with EC₅₀ values as low as 0.15 nM. nih.gov Another area of investigation involves "endochin-like quinolones" (ELQs), which have shown promise. Modifications at the 3-position of the quinolone ring with extended trifluoroalkyl side chains have resulted in compounds with selective antiplasmodial effects in the low nanomolar range, even against atovaquone-resistant parasites. nih.govacs.org While these studies often focus on 7-methoxy or 7-chloro substitutions, the data underscores the importance of the 4(1H)-quinolone core in antimalarial activity. nih.govderpharmachemica.com Specific investigations into the efficacy of this compound derivatives are necessary to determine their potential in this therapeutic area.

Enzyme Inhibition Studies

Protein Kinase CK2

Protein kinase CK2 is a significant target in cancer therapy due to its role in tumor progression. nih.gov The development of CK2 inhibitors has often focused on polyhalogenated benzimidazole (B57391) and benzotriazole (B28993) derivatives. Compounds such as 4,5,6,7-tetrabromo-1H-benzotriazole (TBB) and 2-dimethylamino-4,5,6,7-tetrabromo-1H-benzimidazole (DMAT) are well-known inhibitors that target the ATP-binding site of the kinase. researchgate.netresearchgate.net The bromine atoms on these scaffolds have been shown to be crucial for potent inhibition. nih.gov More recently, a 7,9-dibromo-dihydrodibenzofuran derivative was identified as a highly potent CK2 inhibitor, with an IC₅₀ value in the low nanomolar range (5.8 nM). acs.org Although these compounds are structurally distinct from quinolinones, the effectiveness of bromo-substituted aromatic systems as CK2 inhibitors suggests that this compound derivatives could be a promising area for future investigation.

Carbonic Anhydrase

Derivatives of dihydroquinolinones have been investigated as inhibitors of carbonic anhydrases (CAs), which are metalloenzymes involved in various physiological and pathological processes. researchgate.net Research has primarily focused on derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one. nih.govsemanticscholar.org These compounds have shown inhibitory activity, particularly against the tumor-associated isoform hCA IX, with inhibition constants (Kᵢ) ranging from 243.6 to 2785.6 nM. nih.govsemanticscholar.org The 7-amino group is a key feature in these inhibitors. To date, there is no specific research available on the carbonic anhydrase inhibitory activity of the 7-bromo analog.

Protein Binding Investigations

Information regarding specific protein binding investigations for derivatives of this compound is not available in the current literature. However, studies on related heterocyclic systems, such as benzofuran (B130515) derivatives, have demonstrated the ability to bind to serum albumins like bovine serum albumin (BSA). nih.gov Such studies are crucial for understanding the pharmacokinetics of potential drug candidates. Further research is needed to explore the protein binding profile of the 7-bromo-dihydroquinolinone scaffold.

Receptor Agonism/Antagonism (e.g., cannabinoid type-2 receptor)

The cannabinoid type-2 (CB2) receptor is a therapeutic target for inflammatory and neuropathic pain conditions, as it is primarily expressed during inflammation and lacks the psychotropic effects associated with the CB1 receptor. nih.gov The development of modulators for the CB2 receptor has included various chemical classes, but there is currently no published research linking this compound derivatives to agonistic or antagonistic activity at this receptor. doi.orgnih.govunipi.it

Neuropharmacological Activities (e.g., anxiolytic, anticonvulsant, anti-ischemic)

There is no specific information available in the scientific literature regarding the neuropharmacological activities of this compound derivatives, including potential anxiolytic, anticonvulsant, or anti-ischemic effects.

Role as a Biochemical Tool

While related bromo-substituted heterocyclic compounds like 7-Bromo-1H-indole are used as biochemical reagents in life science research, there is no documented use of this compound or its derivatives as specific biochemical tools or probes in biological systems. medchemexpress.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Bromine Substitution at Position 7 on Biological Activity

The presence and position of halogen substituents on the quinoline (B57606) and quinolinone core are critical determinants of biological activity, particularly for antiproliferative effects. Research on related quinoline structures has demonstrated that bromine substitutions at the C-5 and C-7 positions are pivotal for enhancing this activity. nih.gov For instance, the conversion of a compound lacking bromine at position 7 to a derivative that includes it results in a significant increase in inhibitory effects against cancer cell lines. nih.gov

The structure-activity relationship (SAR) underscores the importance of the C7-bromo group. Studies on brominated 8-hydroxyquinolines further support this, with 5,7-dibromo-8-hydroxyquinoline derivatives showing strong antiproliferative activity against various tumor cell lines. rsc.org The electronic properties conferred by the bromine atom, including its electron-withdrawing nature and its ability to form halogen bonds, are thought to contribute to these enhanced effects. researchgate.net The push-pull electronic effects created by the bromine in conjunction with other substituents, such as the nitrogen atom within the ring, can modulate the molecule's interaction with biological targets. researchgate.net

| Compound Analogue | Substitution Pattern | Biological Activity Highlight | Reference |

| Tetrabromoquinoline | Bromine at C-5 and C-7 | Significant antiproliferative effects | nih.gov |

| 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | No bromine at C-7 | Lacks antiproliferative activity | nih.gov |

| 5,7-Dibromo-8-hydroxyquinoline | Bromine at C-5 and C-7 | Strong antiproliferative activity | rsc.org |

Influence of Substituents on the Dihydroquinolinone Ring on Pharmacological Effects

Beyond the C7-bromine, other substituents on the dihydroquinolinone ring profoundly influence the compound's pharmacological properties. The introduction of a hydroxyl group at the C-8 position, in particular, has been shown to enhance the anticancer potential of brominated quinolines. nih.govrsc.org This suggests a synergistic effect between the C7-bromo and C8-hydroxyl groups, leading to potent inhibitory activity.

Modifications to the heterocyclic A-ring also play a key role. In a series of related nonsteroidal progestins, the presence of a keto group at the C-3 position was found to be essential for regaining potent agonist activity that was lost upon saturation of the C3-C4 double bond. mdpi.com This highlights the importance of the carbonyl group in the dihydroquinolinone core for specific receptor interactions.

Furthermore, the nature and position of other substituents can modulate physicochemical properties like hydrophobicity, which in turn affects pharmacology. A study on related quinolinone derivatives found that groups such as -CH3, -CN, -Cl, and -COCH3 at positions 6 or 7 can increase the compound's lipophilicity (cLogP). nih.gov The relative acidity and stability of the molecule can also be affected by substituent changes, such as comparing a bromine atom to a chlorine atom or altering the position of a nitro group on an attached phenyl ring. nih.gov

| Position of Substitution | Substituent | Observed Effect | Reference |

| C-8 | Hydroxyl (-OH) | Enhances antiproliferative activity in brominated quinolines | nih.govrsc.org |

| C-3 | Keto (=O) | Essential for potent human Progesterone Receptor agonist activity in related scaffolds | mdpi.com |

| C-6 / C-7 | -CH3, -CN, -Cl, -COCH3 | Increases hydrophobic character (cLogP) | nih.gov |

Modulations at the Nitrogen Atom (N1) and their Effect on Activity

The nitrogen atom at the N1 position of the dihydroquinolinone ring is a common site for chemical modification, and substitutions at this position can have a significant, though often context-dependent, impact on biological activity. Synthetic procedures readily allow for the introduction of alkyl groups, such as methyl or n-butyl, at the N1 position. researchgate.net

The effect of N-alkylation on pharmacological activity varies considerably depending on the molecular scaffold and the biological target. In a study on imidazolines, which share some structural similarities, N-alkylation was found to improve the desired estrogenic profile, whereas modifications at a C2 position led to a loss of activity. nih.gov This demonstrates that N1 can be a favorable position for modification to enhance potency.

Conversely, in other classes of compounds like N-arylanthranilic acids, the N-H moiety is considered essential for activity. pharmacy180.com Replacing the hydrogen with a methyl (N-CH3) or acetyl (N-COCH3) group in that series led to a significant reduction in anti-inflammatory effects. pharmacy180.com This indicates that the hydrogen on the N1 nitrogen may act as a crucial hydrogen bond donor for target interaction in some cases, and its replacement can be detrimental. Therefore, the impact of N1 modulation on the activity of 7-bromo-2,3-dihydroquinolin-4(1H)-one derivatives must be evaluated on a target-by-target basis.

Stereochemical Effects on Biological Activity

Chirality plays a pivotal role in the biological activity of many pharmaceutical compounds, as stereoisomers can exhibit significant differences in their pharmacological and pharmacokinetic profiles. researchgate.net For derivatives of this compound that possess a chiral center, typically at the C-2 or C-3 position, the stereochemistry is expected to be a critical factor for activity.

The differential activity between enantiomers or diastereomers often arises from stereospecific interactions with chiral biological targets such as enzymes and receptors. researchgate.net Furthermore, stereochemistry can influence the uptake and transport of a molecule into cells. nih.gov Studies on other chiral compounds have shown that differences in antimalarial activity between isomers were likely due to a stereoselective uptake mechanism. researchgate.netnih.gov

While specific stereochemical studies on this compound are not detailed, the established principles of medicinal chemistry strongly suggest that for any chiral analogue, one stereoisomer would likely be significantly more active than the others. researchgate.net This underscores the importance of stereoselective synthesis and testing to identify the most potent and selective isomer for therapeutic development.

Pharmacophore Modeling and Ligand Design Principles

Pharmacophore modeling is a crucial tool in modern drug discovery for identifying the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. nih.govnih.gov For the quinoline and quinolinone class of compounds, pharmacophore models have been successfully developed to guide the design of new inhibitors for various targets, including DNA gyrase and NADPH oxidase. nih.govnih.gov

A typical pharmacophore model for quinolone-based compounds identifies key features such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.govnih.gov For example, a model for fluoroquinolone DNA gyrase inhibitors identified three hydrogen bond acceptor sites and one hydrophobic moiety as essential for activity. nih.gov The carbonyl oxygen at C-4 and the bromine atom at C-7 of this compound could serve as key hydrogen bond acceptors or participate in other specific interactions within a pharmacophore model.

Ligand design based on these models often involves computational approaches like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) and Comparative Molecular Field Analysis (CoMFA). mdpi.comresearchgate.net These methods generate contour maps that visualize regions where steric bulk or specific electrostatic properties (positive or negative) are favorable or unfavorable for activity. researchgate.net This information allows medicinal chemists to rationally design new derivatives with enhanced potency by adding or modifying substituents in favorable regions. Another effective ligand design strategy is molecular hybridization, where the quinolinone scaffold is linked to another bioactive fragment to create a new hybrid molecule with potentially improved or dual activity. nih.gov

| Pharmacophoric Feature | Potential Role in Quinolinone Scaffolds | Reference |

| Hydrogen Bond Acceptor (HBA) | Interaction with donor groups on the target protein (e.g., via C=O at C4) | nih.govnih.gov |

| Hydrophobic Group (HY) | Occupying hydrophobic pockets within the binding site | nih.govnih.gov |

| Aromatic Ring (AR) | π–π stacking interactions with aromatic residues in the target | nih.gov |

Applications in Medicinal Chemistry and Drug Discovery Research

7-Bromo-2,3-dihydroquinolin-4(1H)-one as a Key Intermediate for Bioactive Molecule Synthesis

This compound is a crucial building block in the synthesis of more complex, biologically active molecules. calpaclab.com Its structure contains several reactive sites that can be readily modified, allowing chemists to introduce a variety of functional groups and build larger molecular architectures. The bromine atom at the 7-position is particularly useful, as it can participate in a range of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings), which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.

The dihydroquinolin-4(1H)-one core itself is a synthon used for preparing various biologically active compounds. rsc.org The presence of the bromine atom provides a specific handle for regioselective functionalization, guiding the synthetic pathway toward desired target molecules. This strategic placement of a halogen allows for the introduction of diverse substituents on the aromatic ring, which is a common strategy for tuning the pharmacological properties of a lead compound. For instance, this intermediate can be used in the construction of novel quinoline (B57606) derivatives, a class of compounds known for a wide spectrum of therapeutic applications, including anticancer, antimalarial, and antibacterial agents. nih.govfrontiersin.org The development of synthetic methods that utilize such intermediates is critical for expanding the chemical space available for drug discovery. mdpi.comnih.gov

Development of Novel Therapeutic Agents Based on the Dihydroquinolin-4(1H)-one Core

The 2,3-dihydroquinolin-4(1H)-one scaffold is a core structural component in numerous compounds with significant therapeutic potential. nih.gov Its derivatives have been investigated for a multitude of pharmacological activities, highlighting the versatility of this chemical framework. mdpi.com Researchers have successfully developed molecules based on this core for use as anticancer, antihypertensive, and anti-inflammatory agents, among others. mdpi.comnih.gov

The biological activity of these derivatives is often linked to their ability to interact with specific enzymes or receptors. For example, certain substituted 2-aryl quinazolones and their dihydro- counterparts have demonstrated potent cytotoxicity against a broad panel of human cancer cell lines by inhibiting tubulin polymerization, a mechanism similar to that of established anticancer drugs. nih.gov The dihydroquinolinone structure can be found in compounds designed to treat conditions ranging from high blood pressure to Alzheimer's disease. mdpi.com

Below is a table summarizing some of the therapeutic applications of compounds containing the dihydroquinolin-4(1H)-one or related quinolinone scaffolds.

| Therapeutic Area | Biological Target/Mechanism of Action | Research Findings |

| Oncology | Tubulin Polymerization Inhibition | Certain 2-aryl substituted derivatives exhibit broad-spectrum cytotoxicity against various human cancer cell lines, with some showing sub-μM potency. nih.gov |

| Oncology | Mutant Isocitrate Dehydrogenase 1 (mIDH1) Inhibition | Quinolinone derivatives have been optimized as potent and selective allosteric inhibitors of mIDH1, a clinically validated target in several cancers. acs.org |

| Infectious Diseases | Antimalarial | The quinoline core, from which dihydroquinolinones are derived, is fundamental to antimalarial drugs like chloroquine (B1663885) and quinine. nih.govfrontiersin.org |

| Cardiovascular | Antihypertensive | The scaffold is present in compounds investigated for the treatment of high blood pressure. mdpi.com |

| Neurology | Alzheimer's Disease | Derivatives are under consideration as potential treatments to slow the progression of Alzheimer's disease. mdpi.com |

Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry used to design new drug candidates by modifying the core structure (scaffold) of a known active compound while retaining its key biological activity. nih.govniper.gov.in This technique is employed to discover novel intellectual property, improve physicochemical or pharmacokinetic properties, or overcome toxicity issues associated with an initial lead compound. niper.gov.in The dihydroquinolin-4(1H)-one framework and its chemical relatives are frequently utilized in such strategies.

In one example of scaffold hopping-driven lead optimization, researchers started with a lead compound containing a dihydroquinoxalinone ring (a close analogue of dihydroquinolinone) that showed potent antitumor activity. nih.gov By applying strategies such as ring expansion and isometric replacement of different parts of the scaffold, they successfully created new series of compounds with different core structures. nih.gov These new molecules, despite having altered scaffolds, maintained or even improved upon the high antiproliferative activity of the original lead, with some compounds showing GI₅₀ values in the low single-digit nanomolar range. nih.gov This demonstrates that the essential pharmacophoric features can be maintained even when the central ring system is significantly changed.

Design of Targeted Libraries of Quinolinone Derivatives

The design and synthesis of focused or targeted compound libraries are a cornerstone of modern drug discovery. chemdiv.com Instead of screening millions of random compounds, researchers often build smaller, more focused collections of molecules designed to interact with a specific biological target or target family, such as protein kinases or ion channels. chemdiv.com The quinolinone scaffold is an excellent foundation for building such libraries due to its synthetic tractability and proven biological relevance. nih.gov

The process often begins with in silico (computational) methods to analyze the structure-activity relationships (SAR) of a known set of active quinolinone derivatives. biointerfaceresearch.commdpi.com Techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling help identify the specific structural features that are either beneficial or detrimental to the compound's activity against a target. mdpi.com This information guides the design of new molecules with potentially enhanced potency and selectivity.

Once designed, these targeted libraries are synthesized and screened against the intended biological targets. For example, libraries of quinolinone derivatives have been created to discover novel inhibitors of multi-receptor tyrosine kinases, which are important targets in cancer therapy. nih.gov This rational approach, combining computational design with chemical synthesis, accelerates the discovery of new lead compounds and increases the efficiency of the drug discovery process. nih.gov The ultimate goal is to generate a collection of compounds with a high probability of yielding a potent and selective modulator for the therapeutic target of interest. chemdiv.com

Emerging Research Directions and Future Perspectives

Integration of Machine Learning in Dihydroquinolin-4(1H)-one Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery, and their application to quinolinone research is a rapidly growing field. oncodesign-services.comaurigeneservices.com These computational tools are being used to accelerate the identification of novel drug candidates, predict their biological activities, and optimize their properties. nih.govnih.gov

Machine learning algorithms can analyze vast datasets of chemical structures and their associated biological activities to build predictive models. aurigeneservices.com For instance, Quantitative Structure-Activity Relationship (QSAR) models, a key application of ML, are used to predict the bioactivity of new, unsynthesized dihydroquinolinone derivatives based on their structural properties. nih.govmdpi.com This allows researchers to prioritize the synthesis of compounds with the highest potential for success, saving significant time and resources. harvard.edu

Key applications of machine learning in this area include:

Predicting Biological Activity: ML models have been developed to predict the antimicrobial and anticancer activities of novel quinolone derivatives. mdpi.comresearchgate.net These models help in screening large virtual libraries of compounds to identify those with promising therapeutic potential. nih.gov

Identifying Active Sites and Targets: AI can be employed to predict the three-dimensional structures of target proteins and identify the active sites where quinolinone derivatives might bind. harvard.eduresearchgate.net This is crucial for understanding the mechanism of action and for structure-based drug design.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for specific properties, such as high binding affinity to a biological target or favorable pharmacokinetic profiles. oncodesign-services.comharvard.edu

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates is a critical step in development. mdpi.comdypvp.edu.in ML algorithms can forecast these properties early in the research process, helping to reduce the likelihood of late-stage failures. dypvp.edu.in

A study on dihydroquinolin-4-one derivatives as potential biodiesel additives also utilized machine learning, alongside computational methods like Density Functional Theory (DFT), to understand the relationship between molecular structure and antioxidant properties, showcasing the versatility of these computational approaches beyond medicine. nih.govacs.org

| Machine Learning Application | Objective in Dihydroquinolin-4(1H)-one Research | Potential Impact |

| Predictive Modeling (QSAR) | To forecast the anticancer or antimicrobial activity of new derivatives. mdpi.comresearchgate.net | Accelerates identification of potent compounds for synthesis and testing. |

| Target Identification | To identify novel biological targets and predict binding interactions. researchgate.net | Facilitates mechanism-of-action studies and rational drug design. |

| Generative Design | To create novel quinolinone structures with optimized therapeutic properties. oncodesign-services.com | Expands the chemical space for drug discovery beyond known scaffolds. |

| ADMET Prediction | To predict the pharmacokinetic and toxicity profiles of potential drug candidates. dypvp.edu.in | Reduces late-stage attrition of compounds in the development pipeline. |

Advanced Material Science Applications of Quinolone Derivatives

The unique photoactive properties inherent to the conjugated 2-quinolone system have opened avenues for their investigation in advanced material science. researchgate.netresearchgate.net The core structure of quinolones and their derivatives allows for interactions with metal ions, suggesting potential applications in the development of functional organic materials. researchgate.netmdpi.com

Research in this area has highlighted the potential for quinolone derivatives to be used as:

Luminescent Materials: The conjugated π-system of the quinolone scaffold can absorb and emit light, making it a candidate for use in organic light-emitting diodes (OLEDs) and other luminescent technologies. researchgate.net

Cationic Metal Sensors: The ability of the carbonyl oxygen and other heteroatoms in the quinolone structure to chelate with metal ions can be exploited to create sensors. researchgate.netmdpi.com Binding of a specific metal ion can induce a change in the photophysical properties (e.g., color or fluorescence) of the molecule, allowing for the detection and quantification of that ion. researchgate.net

The functionalization of the core 7-bromo-2,3-dihydroquinolin-4(1H)-one structure provides a strategy to fine-tune these material properties, potentially leading to the development of novel sensors, probes, and components for electronic devices. nih.gov

Catalytic and Organocatalytic Applications

The synthesis of the dihydroquinolinone scaffold is a key area of research, with a strong focus on developing efficient and stereoselective catalytic methods. These methods are crucial for accessing structurally diverse derivatives for biological and material science applications. Both metal-based catalysis and organocatalysis have proven to be powerful tools in this regard. acs.org

Recent advances in catalytic synthesis include:

Metal-Catalyzed Reactions: A variety of transition metals, including palladium, rhodium, ruthenium, and copper, have been used to catalyze the formation of the dihydroquinolinone ring system. organic-chemistry.org For example, palladium-catalyzed cycloisomerization and tandem carbonylation/annulation reactions have been developed to construct complex polycyclic quinolinones. organic-chemistry.orgacs.org Rhodium-catalyzed asymmetric transfer hydrogenation has been employed for the kinetic resolution of 2-aryl-2,3-dihydroquinolin-4(1H)-ones, yielding highly enantiomerically enriched products. rsc.org

Organocatalysis: Organocatalysis offers a metal-free alternative for asymmetric synthesis. Chiral amines, phosphoric acids, and thiourea (B124793) derivatives have been used to catalyze domino reactions, such as the aza-Michael/aldol reaction, to produce chiral dihydroquinolines with excellent enantioselectivity. acs.org Quinine-based squaramide organocatalysts have been successfully used in one-pot syntheses of functionalized dihydroisoquinolinones, a related class of compounds. nih.gov

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful method for constructing dihydroquinolinones through radical-mediated cyclization pathways. organic-chemistry.org

These catalytic strategies allow for precise control over the molecular architecture, including the creation of specific stereoisomers, which is often critical for biological activity. acs.org

Exploration of Novel Biological Targets and Pathways

Dihydroquinolin-4(1H)-one derivatives are known to exhibit a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, anticancer, and antioxidant activities. nih.govbohrium.com Ongoing research is focused on identifying the specific biological targets and molecular pathways through which these compounds exert their effects.

A significant area of investigation is in cancer therapy. Certain novel dihydroquinolin-4(1H)-one derivatives have been identified as potent inhibitors of tubulin polymerization . nih.gov These compounds bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells. nih.govresearchgate.net

Other identified or potential biological targets for quinolinone derivatives include:

Enzymes: Various enzymes have been identified as targets, including HIV-1 reverse transcriptase, CYP11B2 (aldosterone synthase), peptide deformylase (PDF), lactate (B86563) dehydrogenase, and pyruvate (B1213749) kinase. mdpi.commdpi.comnih.gov

Receptors and Transporters: Some derivatives have been found to act as potent norepinephrine (B1679862) reuptake inhibitors. mdpi.com

Kinases: The inhibition of kinases like Rho-related coiled-coil kinase (ROCK) has been noted for some quinoline (B57606) derivatives. mdpi.com

The ability of the dihydroquinolin-4(1H)-one scaffold to interact with such a diverse range of biological targets makes it a "privileged scaffold" in medicinal chemistry, ripe for the development of new therapeutic agents against a variety of diseases. nih.govacs.org

| Biological Target | Therapeutic Area | Mechanism of Action | Reference Compound Class |

| Tubulin (Colchicine Site) | Cancer | Inhibition of microtubule polymerization, G2/M cell cycle arrest, apoptosis. nih.gov | Dihydroquinolin-4(1H)-one derivatives. nih.govresearchgate.net |

| Peptide Deformylase (PDF) | Infectious Disease | Inhibition of bacterial protein synthesis. nih.gov | Quinoline derivatives. nih.gov |

| HIV-1 Reverse Transcriptase | Viral Infections | Inhibition of viral replication. mdpi.com | Functionalized Dihydroquinolin-2(1H)-ones. mdpi.com |

| CYP11B2 (Aldosterone Synthase) | Cancer, Cardiovascular Disease | Inhibition of aldosterone (B195564) production. mdpi.com | Functionalized Dihydroquinolin-2(1H)-ones. mdpi.com |

Sustainable Synthesis and Biocatalysis for Dihydroquinolin-4(1H)-one Production

In line with the principles of green chemistry, significant effort is being directed toward developing sustainable and environmentally friendly methods for synthesizing dihydroquinolin-4(1H)-ones. rsc.org These approaches aim to minimize the use of harsh reagents, toxic solvents, and energy-intensive conditions that have limited traditional synthetic routes. rsc.org

Key sustainable strategies include:

Green Chemistry Approaches: Researchers have reported methods that utilize microwave irradiation without a solvent, employ water-tolerant Lewis-acid catalysts like zirconyl nitrate (B79036), or use ionic liquids as recyclable reaction media. rsc.orgorganic-chemistry.org

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Enzymes such as monoamine oxidase (MAO-N), horseradish peroxidase (HRP), α-amylase, and fungal polyketide synthases are being explored for the synthesis of quinoline and quinolone cores. researchgate.netnih.govacs.orgresearchgate.net Biocatalytic cascades, where multiple enzymatic steps are combined in a single pot, are being developed to produce complex quinolone derivatives from simple precursors. researchgate.net This approach is highly efficient and reduces waste. researchgate.net

These sustainable methods not only reduce the environmental impact of chemical synthesis but can also lead to improved yields and novel reactivity, making the production of this compound and its analogues more efficient and economical. organic-chemistry.orgresearchgate.net

Clinical Translational Research Prospects (Preclinical Development Focus)

While this compound itself is primarily a building block, its derivatives hold significant promise for clinical translation, particularly in oncology. The preclinical development phase for novel drug candidates involves extensive in vitro and in vivo testing to establish efficacy and safety before human trials can be considered.

A compelling example is a novel dihydroquinolin-4(1H)-one derivative, compound 6t , which has undergone significant preclinical evaluation as an anticancer agent. nih.gov Research on this compound has demonstrated:

In Vitro Potency: It showed remarkable antiproliferative activity against several human cancer cell lines with very low IC₅₀ values (0.003-0.024 μM). nih.gov

Mechanism of Action: It was confirmed to be a tubulin polymerization inhibitor that induces apoptosis and arrests the cell cycle at the G₂/M phase. nih.gov

Anti-Metastatic and Anti-Angiogenic Effects: The compound significantly inhibited the migration and invasion of aggressive breast cancer cells and disrupted the formation of new blood vessels in vitro. nih.gov

In Vivo Efficacy: In a mouse allograft tumor model, compound 6t inhibited tumor growth by 63.3% when administered intravenously, without causing obvious signs of toxicity to the animals. nih.gov

These comprehensive preclinical findings for derivatives like 6t highlight the strong potential of the dihydroquinolin-4(1H)-one scaffold. nih.gov They provide a solid foundation for further development, including advanced toxicology studies and pharmacokinetics, with the ultimate goal of advancing these promising agents into Phase I clinical trials.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-bromo-2,3-dihydroquinolin-4(1H)-one, and how do reaction conditions influence yield?